N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core, a 3,4-dimethylbenzenesulfonyl group, and a cyclohexenyl ethyl side chain. Triazoloquinazolines are recognized for their structural versatility and biological relevance, particularly in herbicide and fungicide development . The 3,4-dimethylbenzenesulfonyl moiety may enhance lipophilicity and target binding, while the cyclohexenyl ethyl substituent could influence conformational flexibility and pharmacokinetic properties. Synthetic routes for analogous compounds involve cycloaddition or condensation reactions, as seen in the preparation of triazole derivatives via enamine-azide interactions .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-17-12-13-20(16-18(17)2)33(31,32)25-24-27-23(26-15-14-19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(24)29-28-25/h6-8,10-13,16H,3-5,9,14-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEUIDDASGAAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The 3,4-dimethylbenzenesulfonyl group in the target compound distinguishes it from analogs with simpler sulfonamide substituents. For example:
- Compound 1b (Pharmaceuticals, 2012): Features a single methyl group (X = CH₃) on the benzenesulfonamide ring. Studies indicate that electron-donating groups like methyl enhance receptor affinity and metabolic stability compared to unsubstituted (X = H) or electron-withdrawing (X = Br, Cl) analogs .
- SC-558: A reference COX-2 inhibitor with a sulfonamide-substituted triazole scaffold.
Core Heterocycle Modifications
- Triazolo[1,5-a]quinazoline vs. Triazolo[1,5-a]pyrimidine :
highlights triazolopyrimidine derivatives with herbicidal activity. The quinazoline core in the target compound offers a larger aromatic system, which may enhance π-π stacking interactions in biological targets compared to pyrimidine-based analogs . - N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine :
This analog () replaces the cyclohexenyl ethyl group with a diethoxyphenyl ethyl chain and uses a 4-methylphenyl sulfonamide. The diethoxy groups may improve solubility, while the target’s cyclohexenyl moiety could enhance membrane permeability due to reduced polarity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely follows methods similar to , where azide-enamine cycloadditions yield triazole intermediates. However, the quinazoline core may require additional annulation steps .
- Activity Trends : Methyl and dimethyl groups on the sulfonamide ring correlate with improved bioactivity in COX-2 inhibitors and herbicides, suggesting the target compound’s 3,4-dimethyl substitution could optimize efficacy .
- Chiral Centers : demonstrates that chiral centers in triazolopyrimidines enhance activity. While the target compound lacks explicit stereochemistry, its cyclohexenyl group introduces conformational constraints that may mimic chiral effects .
Biological Activity
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to present a comprehensive overview.
Chemical Structure
The compound consists of several functional groups that contribute to its biological properties:
- Cyclohexene moiety : Provides structural rigidity and potential interactions with biological targets.
- Triazole ring : Known for its versatile reactivity and ability to form hydrogen bonds, enhancing binding affinity.
- Dimethylbenzenesulfonyl group : Imparts solubility and may influence the compound's pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole and quinazoline components are known to inhibit specific kinases involved in cancer cell proliferation. This compound may act as a kinase inhibitor, disrupting signaling pathways essential for tumor growth.
- Case Study : In vitro assays demonstrated that derivatives of this compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
The compound also shows promise against various microbial strains:
- Bacterial Inhibition : Studies have reported that analogs possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes.
- Fungal Activity : Some derivatives have shown antifungal activity, particularly against strains resistant to conventional treatments.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Mechanism : It is hypothesized that the compound can modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
- Research Findings : Animal models treated with similar compounds exhibited reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Reduced fungal viability | |
| Neuroprotective | Decreased neuroinflammation |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Triazole ring | Enhances binding affinity |
| Dimethylbenzenesulfonyl group | Increases solubility |
| Cyclohexene moiety | Provides structural stability |
Q & A
Q. What integrated approaches combine computational and experimental data for mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
